tert-Butyl (3-formylpyridin-4-yl)carbamate
Overview
Description
tert-Butyl (3-formylpyridin-4-yl)carbamate: is an organic compound with the molecular formula C11H14N2O3 . It is a derivative of pyridine, featuring a formyl group at the 3-position and a tert-butyl carbamate group at the 4-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formylpyridin-4-yl)carbamate typically involves several key steps:
Starting Materials: The synthesis begins with commercially available precursors such as 4-aminopyridine and di-tert-butyl dicarbonate.
Protection of Amino Group: The amino group of 4-aminopyridine is protected using di-tert-butyl dicarbonate to form tert-butyl 4-aminopyridine-3-carboxylate.
Formylation: The protected amino group is then formylated using a formylating agent such as formic acid or formamide to introduce the formyl group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-formylpyridin-4-yl)carbamate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-formylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can act as an electrophile, participating in various chemical reactions. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl (4-formylpyridin-3-yl)carbamate
- tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
Comparison:
- tert-Butyl (4-formylpyridin-3-yl)carbamate: Similar structure but with the formyl group at the 4-position, which may result in different reactivity and applications.
- tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate: Contains a chloro substituent, which can influence its chemical properties and reactivity.
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Features a hydroxy group, which can participate in additional hydrogen bonding and affect its solubility and reactivity.
Conclusion
tert-Butyl (3-formylpyridin-4-yl)carbamate is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of new compounds and materials.
Properties
IUPAC Name |
tert-butyl N-(3-formylpyridin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWCFTNUYXZYKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356098 | |
Record name | tert-Butyl (3-formylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116026-93-8 | |
Record name | tert-Butyl (3-formylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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